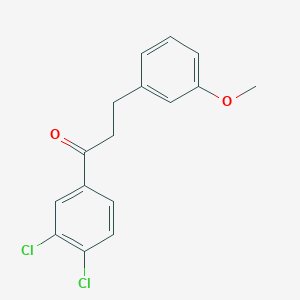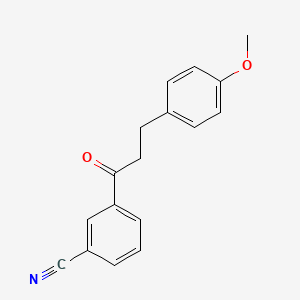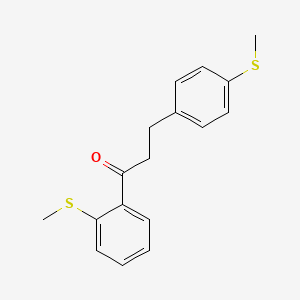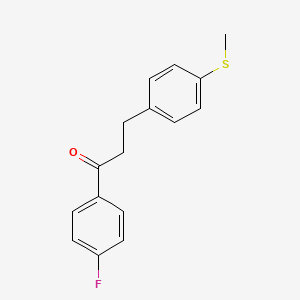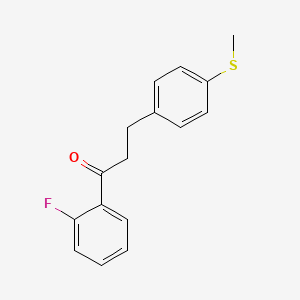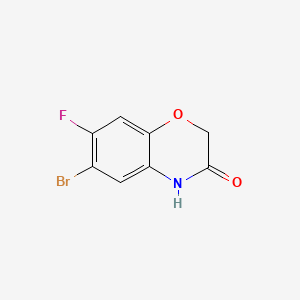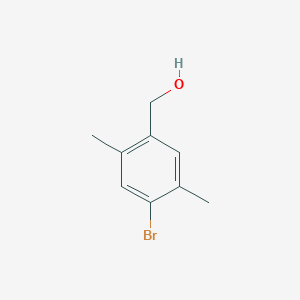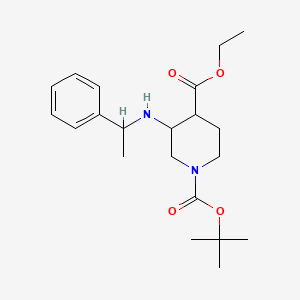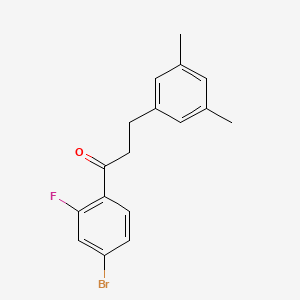
4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone (4-Br-3-DMP-2'-FPP) is an organic compound with a chemical formula of C14H14BrFNO. It is a member of the class of compounds known as bromoalkylated phenylpropanoids, which are organic compounds containing a bromoalkyl group attached to a phenyl ring. 4-Br-3-DMP-2'-FPP has a wide range of applications in scientific research, including as a reagent for organic synthesis, as a ligand for protein-protein interactions, and as a drug for treating certain diseases.
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms : Studies have explored the synthesis and reaction mechanisms of related compounds. For example, Koudstaal and Olieman (2010) investigated the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, leading to various bromo-dimethyl compounds (Koudstaal & Olieman, 2010). Similarly, Brittain et al. (1982) studied the electrophilic substitution with rearrangement in bromination of dimethylphenol (Brittain et al., 1982).
Structural Analysis and Aggregation Behavior : Jackman and Smith (1988) researched the structures of lithium phenolates, including dimethylphenolates, in solution, providing insight into how substituents like bromo and dimethyl groups affect molecular behavior (Jackman & Smith, 1988).
Polymerization Processes : Wang and Percec (1991) described the phase transfer catalyzed polymerization of bromo-dimethylphenol compounds, highlighting their potential in creating polymers with specific properties (Wang & Percec, 1991).
Material Science and Crystallography : Nath and Baruah (2013) presented the polymorphs and solvates of bis-phenols, including dimethylphenol variants, exploring their crystal structures and implications for material science applications (Nath & Baruah, 2013).
Biological and Enzymatic Studies : Nweke and Okpokwasili (2010) investigated the effect of phenolic compounds, including bromophenols and dimethylphenols, on bacterial dehydrogenase activity. This research is significant in understanding the microbial response to these compounds (Nweke & Okpokwasili, 2010).
Safety and Hazards
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKDLSHGZHIDAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644910 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-90-0 |
Source


|
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
